molecular formula C10H10ClFO3 B2628070 Ethyl 2-chloro-6-fluoro-3-methoxybenzoate CAS No. 1397199-44-8

Ethyl 2-chloro-6-fluoro-3-methoxybenzoate

Cat. No.: B2628070
CAS No.: 1397199-44-8
M. Wt: 232.64
InChI Key: JISAAXNTIUEJPA-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C10H10ClFO3 and a molecular weight of 232.64 g/mol . It is a derivative of benzoic acid and is characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-6-fluoro-3-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-chloro-6-fluoro-3-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-fluoro-3-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-6-fluoro-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-6-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Ethyl 2-chloro-6-fluoro-3-methoxybenzoate can be compared with other similar compounds such as:

  • Ethyl 2-chloro-3-fluoro-6-methoxybenzoate
  • Ethyl 6-chloro-2-fluoro-3-methoxybenzoate
  • Mthis compound

These compounds share similar structural features but differ in the position of substituents or the ester group.

Properties

IUPAC Name

ethyl 2-chloro-6-fluoro-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO3/c1-3-15-10(13)8-6(12)4-5-7(14-2)9(8)11/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISAAXNTIUEJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Cl)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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